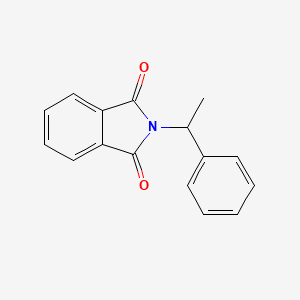![molecular formula C21H24N2O5 B14996706 1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B14996706.png)
1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a phenoxyethanone moiety
Méthodes De Préparation
The synthesis of 1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form 1-(3,5-dimethoxybenzoyl)piperazine.
Coupling with Phenoxyethanone: The next step involves the coupling of the piperazine derivative with 2-phenoxyethanone under acidic or basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as an antimicrobial or antiviral agent.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting effects on mood, cognition, and behavior. It may also interact with enzymes involved in metabolic pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one can be compared with other piperazine derivatives, such as:
1-(4-(3,5-Di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: This compound has antioxidant and central nervous system activity.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds exhibit antibacterial activity and are used in medicinal chemistry.
The uniqueness of 1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H24N2O5 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-12-16(13-19(14-18)27-2)21(25)23-10-8-22(9-11-23)20(24)15-28-17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3 |
Clé InChI |
XNFXCEIYTRGSOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14996624.png)
![Cyclohexyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14996630.png)


![3-amino-N-(3-chloro-2-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14996646.png)
![1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14996652.png)
![N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B14996661.png)
![N-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14996667.png)
![Ethyl 4-(4-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14996670.png)
![Butyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14996678.png)
![N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14996686.png)
![6-(4-Fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B14996688.png)
![N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14996693.png)
![N-ethyl-9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14996697.png)
